Unii-LH1zty91OR
Overview
Description
Unii-LH1zty91OR, also known as AZD4320, is a chemical compound with the molecular formula C45H48ClF3N4O7S3 . It has a molecular weight of 945.5 g/mol . This compound exhibits unique properties that can be utilized in various fields such as medicine, energy storage, and nanotechnology.
Molecular Structure Analysis
The molecular structure of Unii-LH1zty91OR is quite complex. It includes a variety of functional groups and has a large number of atoms, which makes it challenging to generate a 3D conformer . The IUPAC name for this compound is 4-[4-[®-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide .Scientific Research Applications
Genomics Education
The NHGRI Short Course in Genomics, developed by the National Human Genome Research Institute (NHGRI), addresses the urgent need for educator resources in genetics and genomics. This course aims to inspire new teaching materials through collaborative development sessions, lectures, and by providing a framework for crafting new scientific coursework. The course has demonstrated potential in engaging educators and students at all levels, recruiting and maintaining a diverse STEM workforce, and enhancing genomic literacy and future health decision-making (Robbins, Daulton, Hurle, & Easter, 2020).
Education and Outreach in Science
University-level research scientists' attitudes towards educational and outreach activities reveal a mix of value and obstacles. While some scientists appreciate the importance of engaging the public in their scientific endeavors, they often face challenges like insufficient institutional support, balancing research and outreach, and connecting with a non-scientific audience. This study highlights a generational gap, with younger, non-tenured scientists more inclined towards such activities compared to their older, tenured counterparts (McCann, Cramer, & Taylor, 2015).
Collaborative Research Practices
Scientific collaboration, a key mechanism for integrating least developed countries into research activities, can be analyzed through authorship order and corresponding author designations in publications. The study found extensive international collaboration across all areas, especially between very high human development (VHHD) countries and medium/low human development (MHD/LHD) countries, highlighting the role of cooperative links in integrating research activities into MHD/LHD countries. This collaboration pattern provides insights into dominance, leadership in research, and the impact of work based on Human Development Index (HDI) and type of collaboration (González-Alcaide, Park, Huamaní, & Ramos, 2017).
Research Mentorship and Development
The importance of student-advisor interactions in apprenticing undergraduate researchers into a scientific community of practice is significant. The research emphasizes the need for clear expectations, guidelines, and orientation for novice students, while experienced students require broader socialization in adopting traits, habits, and temperament of scientific researchers. This mentorship plays a critical role in shaping students’ identities and career trajectories (Thiry & Laursen, 2011).
Transdisciplinary Team Science
The study on the value of team science, comparing center-based transdisciplinary team science initiatives with traditional investigator-initiated grants, reveals that transdisciplinary research center grants, after an initial lag, demonstrate higher overall publication rates and average numbers of coauthors per publication. This suggests that such grants foster greater scientific productivity and collaboration (Hall et al., 2012).
properties
IUPAC Name |
4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEJSHNDABUZNY-UJNHCCGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClF3N4O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
945.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-LH1zty91OR | |
CAS RN |
1357576-48-7 | |
Record name | AZD-4320 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357576487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4320 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1ZTY91OR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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